
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both an imidazolidine ring and a bromothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the thiophene ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione typically involves the reaction of 4-bromothiophene-2-carboxylic acid with urea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the imidazolidine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for the reduction of the thiophene ring.
Major Products Formed
Substitution Products: Various substituted derivatives can be formed depending on the nucleophile used.
Oxidation Products: Oxidized thiophene derivatives, such as sulfoxides or sulfones, can be obtained.
Reduction Products: Reduced thiophene derivatives, such as dihydrothiophenes, can be formed.
科学研究应用
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
5-(4-Chlorothiophen-2-yl)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
5-(4-Methylthiophen-2-yl)imidazolidine-2,4-dione: Similar structure but with a methyl group instead of bromine.
5-(4-Nitrothiophen-2-yl)imidazolidine-2,4-dione: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione imparts unique reactivity and electronic properties compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or methyl groups, which can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
属性
分子式 |
C7H5BrN2O2S |
|---|---|
分子量 |
261.10 g/mol |
IUPAC 名称 |
5-(4-bromothiophen-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H5BrN2O2S/c8-3-1-4(13-2-3)5-6(11)10-7(12)9-5/h1-2,5H,(H2,9,10,11,12) |
InChI 键 |
YMTJREZOYSGUDB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1Br)C2C(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


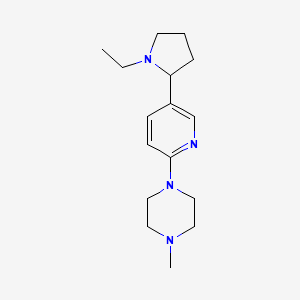

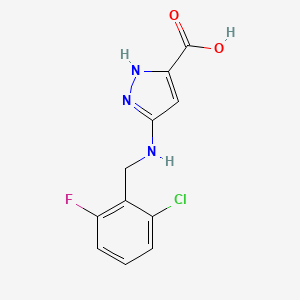

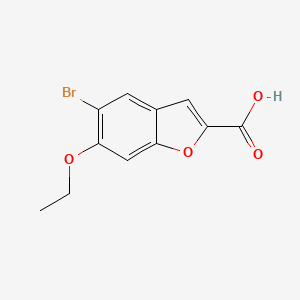
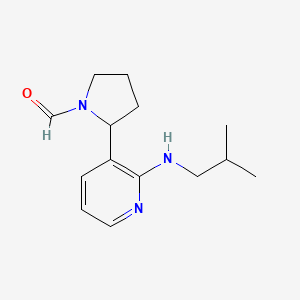


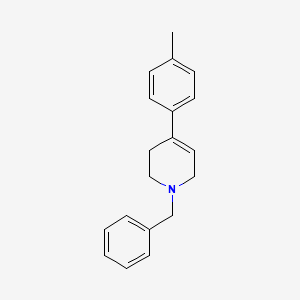


![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)


